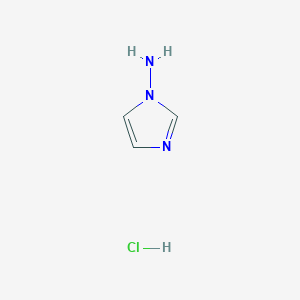

1H-Imidazol-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

imidazol-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-6-2-1-5-3-6;/h1-3H,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEKVJNQDKJVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the N-Aminoimidazole Scaffold

An In-Depth Technical Guide to 1H-Imidazol-1-amine Hydrochloride: Synthesis, Properties, and Applications

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its amphoteric nature make it a privileged scaffold in drug design.[2][3] The introduction of an amino group directly onto a ring nitrogen atom, as in 1H-Imidazol-1-amine, creates a versatile and highly reactive intermediate. This N-amino functionality serves as a synthetic handle for further elaboration, enabling the construction of complex heterocyclic systems and the introduction of diverse pharmacophores. The hydrochloride salt, this compound, enhances the compound's stability and improves its handling characteristics, making it an invaluable building block for researchers in drug discovery and development.[4] This guide provides a detailed exploration of its synthesis, physicochemical and spectroscopic properties, safety protocols, and potential applications.

Synthesis and Mechanism

The preparation of this compound is typically achieved through the N-amination of imidazole followed by salt formation. While various methods exist for N-amination of heterocycles, a common and effective approach involves the use of hydroxylamine-O-sulfonic acid (HOSA) or related reagents, followed by treatment with hydrochloric acid.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves a two-step process starting from imidazole. The first step is the direct amination of the imidazole ring, and the second is the formation of the hydrochloride salt to improve stability and facilitate isolation.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure synthesized from established chemical principles for N-amination and salt formation.

Step 1: N-Amination of Imidazole

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve imidazole (1.0 eq) in a mixture of methanol and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

In a separate beaker, prepare a solution of potassium hydroxide (KOH, 1.1 eq) in water and add it slowly to the imidazole solution, maintaining the temperature below 10 °C.

-

Prepare a solution of hydroxylamine-O-sulfonic acid (HOSA, 1.1 eq) in methanol. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to isolate the free base, 1H-Imidazol-1-amine.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base, which may be a viscous oil or low-melting solid.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude 1H-Imidazol-1-amine free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in isopropanol or ether (e.g., 2M HCl in ether, 1.1 eq) dropwise with vigorous stirring.

-

A precipitate of this compound should form.

-

Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[4]

Causality and Experimental Rationale

-

Choice of Aminating Agent: Hydroxylamine-O-sulfonic acid is an effective electrophilic aminating agent. The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electron-deficient nitrogen of HOSA.

-

Base: A base like KOH is required to deprotonate the imidazole (pKa of conjugate acid ~7), increasing its nucleophilicity and facilitating the attack on HOSA.[2]

-

Temperature Control: The initial reaction is performed at low temperatures to control the exothermic nature of the acid-base reaction and to prevent potential side reactions or degradation of the aminating agent.

-

Salt Formation: Converting the free base to its hydrochloride salt serves several purposes: it provides a stable, crystalline solid that is easier to handle, purify, and store than the often-oily free base.[4] It also enhances solubility in aqueous media for certain applications.

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₆ClN₃ | [5][6][7] |

| Molecular Weight | 119.55 g/mol | [5][6][7] |

| Appearance | Off-white to pale yellow solid/powder | [8] |

| CAS Number | 83279-44-1 | [5][7] |

| Melting Point | Data not widely available; requires experimental determination. | |

| Solubility | Soluble in water. | [9] |

Spectroscopic Analysis

Spectroscopic data is critical for confirming the structure and purity of the synthesized compound. The following are expected characteristics based on the structure and data from related imidazole compounds.[10][11][12]

Caption: Expected spectroscopic characteristics for this compound.

-

¹H NMR: The protons on the imidazole ring will appear in the aromatic region. The proton at the C2 position is typically the most deshielded due to its proximity to both nitrogen atoms. The formation of the hydrochloride salt can cause further downfield shifts of the ring protons due to the increased electron-withdrawing nature of the protonated ring.

-

¹³C NMR: The three carbon atoms of the imidazole ring will show distinct signals in the typical aromatic/heteroaromatic region.

-

Infrared Spectroscopy: The IR spectrum will be characterized by the N-H stretching vibrations of the primary amine group and the ammonium ion, as well as characteristic stretches of the imidazole ring.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode would show the mass of the protonated free base (C₃H₅N₃), corresponding to an m/z of approximately 84.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is crucial. Information is derived from safety data sheets for imidazole hydrochloride and related compounds.[5][8][13][14]

-

Hazard Identification :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[14]

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a fully-buttoned lab coat.[9][13]

-

Respiratory Protection : Avoid dust formation.[5] Use in a well-ventilated area or fume hood. If dust is generated, a dust respirator may be necessary.[14]

-

-

First Aid Measures :

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[13][14]

-

On Skin : Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][13]

-

If Inhaled : Move person into fresh air. Seek medical attention if breathing is difficult.[5]

-

If Swallowed : Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[5]

-

-

Handling and Storage :

-

Handling : Wash skin thoroughly after handling.[13] Avoid contact with skin and eyes and avoid inhalation of dust.[8]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][13] The compound is hygroscopic; protect from moisture.[13] Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Applications in Research and Drug Development

This compound is not just a chemical curiosity but a potent building block for creating novel molecules with therapeutic potential. The imidazole core is prevalent in pharmaceuticals, and the N-amino group provides a key point for diversification.[3][15][16]

-

Scaffold for Lead Generation : The primary amine can be readily derivatized via reactions like acylation, sulfonylation, reductive amination, and condensation to form hydrazones. This allows for the rapid generation of libraries of compounds for high-throughput screening against various biological targets.

-

Synthesis of Fused Heterocycles : The N-amino group can participate in intramolecular cyclization reactions to form fused bicyclic systems, such as imidazo[1,2-b]pyridazines or other N-bridged heterocycles. These scaffolds are of significant interest in medicinal chemistry.

-

Precursor to Bioactive Molecules : Imidazole-containing compounds have demonstrated a vast range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[3] This precursor allows chemists to design and synthesize novel analogs of known bioactive agents, potentially improving their potency, selectivity, or pharmacokinetic profiles.

References

-

Washington State University. Standard Operating Procedures for Hazardous Chemicals: Imidazole. [Link]

-

PubChem, National Center for Biotechnology Information. 1H-Imidazol-5-amine, hydrochloride (1:1). [Link]

-

Krasavin, M., et al. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 25(21), 5123. [Link]

-

PubChem, National Center for Biotechnology Information. 1H-Imidazol-1-amine. [Link]

-

Klinger, K. M., et al. (2013). Main reaction pathways for the formation of 1H-imidazole derivatives... ResearchGate. [Link]

-

Lead Sciences. This compound. [Link]

-

Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". Royal Society of Chemistry. [Link]

-

National Institute of Standards and Technology (NIST). 1H-Imidazole in the NIST Chemistry WebBook. [Link]

-

ChemRTP. The Role of Imidazole Derivatives in Drug Discovery: Focus on 3251-69-2. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

- Google Patents. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)

-

Yahyazadeh, A., et al. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4963-4966. [Link]

-

Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995-3009. [Link]

- Google Patents.

-

University of Wisconsin-Madison. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. [Link]

-

Afza, T., et al. (2018). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Chemistry - Section A, 57A, 503-511. [Link]

-

Krasavin, M., et al. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

-

Wikipedia. Imidazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development. [Link]

-

Dömling, A., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 492. [Link]

-

Al-blewi, F. F., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. [Link]

-

Kumar, A., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 162-173. [Link]

Sources

- 1. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. 1H-Imidazol-1-amine | C3H5N3 | CID 5273583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 1H-Imidazole [webbook.nist.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. nbinno.com [nbinno.com]

- 16. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-Imidazol-1-amine hydrochloride: Structure and Analysis

Abstract: This technical guide provides a comprehensive overview of the chemical structure and analytical methodologies for 1H-Imidazol-1-amine hydrochloride (CAS No: 83279-44-1). Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, spectroscopic and chromatographic characterization, and safe handling protocols. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for the robust analysis and application of this important heterocyclic amine.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of imidazole, a core structure in many biologically active molecules, it serves as a versatile building block for the synthesis of novel pharmaceutical agents and functional materials. The presence of a reactive primary amine directly attached to a ring nitrogen imparts unique chemical properties, making it a valuable synthon. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various applications.[1][2]

A thorough understanding of its structure and the ability to perform accurate analytical characterization are paramount for its effective use in research and development. This guide outlines the fundamental properties and a suite of validated analytical techniques for the unambiguous identification and purity assessment of this compound.

Molecular Structure and Physicochemical Properties

The structural integrity and purity of a chemical entity are the cornerstones of any scientific investigation. This section details the molecular architecture and key physical properties of this compound.

Chemical Structure

This compound consists of a five-membered imidazole ring where a nitrogen atom at position 1 is substituted with an amino (-NH₂) group. The positive charge, resulting from the protonation of one of the ring nitrogens or the exocyclic amine by hydrochloric acid, is balanced by a chloride counter-ion. This salt formation is crucial for the compound's stability and handling properties.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of essential physicochemical properties is presented in the table below. These values are critical for designing experiments, selecting appropriate solvents, and ensuring safe storage.

| Property | Value | Source(s) |

| CAS Number | 83279-44-1 | [1][3] |

| Molecular Formula | C₃H₆ClN₃ | [1][3][4] |

| Molecular Weight | 119.55 g/mol | [1][3][4] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis and Safe Handling

Synthesis Overview

This compound can be synthesized from various precursors. A common synthetic route involves the transformation of related imidazole derivatives.[3] For instance, it can be prepared from 1H-Imidazol-1-amine through the addition of hydrochloric acid. The synthesis of imidazole precursors themselves can be achieved through various established methods in heterocyclic chemistry.[6]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: The compound should be stored under an inert atmosphere at room temperature to prevent degradation.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following sections detail the expected outcomes from key analytical methods.

Caption: Workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. Deuterated water (D₂O) or DMSO-d₆ are suitable solvents.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the imidazole ring of a related compound, 1-(triphenylmethyl)imidazole, proton signals have been observed at δ 7.63, 7.27, and 6.69 ppm.[7] For imidazole itself in water, peaks are seen around 7.7 and 7.1 ppm.[8][9] For this compound, one would expect three distinct signals for the imidazole ring protons, likely in the downfield region (δ 7.0-9.0 ppm) due to the aromaticity and electron-withdrawing nature of the nitrogen atoms. The amino protons (-NH₂) may appear as a broad singlet, and its chemical shift can be highly dependent on concentration and residual water in the solvent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the parent 1H-imidazole, ¹³C signals are well-documented.[10] For the title compound, three signals are expected for the imidazole ring carbons. Their chemical shifts will be influenced by the N-amino substituent.

Table 2: Predicted NMR Data (Illustrative)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.5 - 9.0 | Singlet / Doublet | Three distinct signals for C2-H, C4-H, C5-H. |

| ¹H | Variable | Broad Singlet | -NH₂ protons; may exchange with D₂O. |

| ¹³C | 115 - 140 | - | Three signals for the imidazole ring carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base (1H-Imidazol-1-amine) is expected.

-

Expected Ion: The free base C₃H₅N₃ has a monoisotopic mass of approximately 83.05 Da.[10] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 84.06.

-

Fragmentation: The NIST WebBook shows the electron ionization mass spectrum for the parent imidazole, which fragments to lose HCN (m/z 41) and other species.[11] Similar fragmentation pathways involving the imidazole ring can be expected for 1H-Imidazol-1-amine under appropriate conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretching: The -NH₂ group will exhibit characteristic stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

-

C-H Stretching (Aromatic): Look for peaks above 3000 cm⁻¹ corresponding to the C-H bonds of the imidazole ring.

-

C=N and C=C Stretching: The ring stretching vibrations are expected in the 1400-1650 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard technique for determining the purity of chemical compounds. Due to the polar and basic nature of this compound, a specific chromatographic approach is required for good retention and peak shape.

Causality in Method Selection: Standard reversed-phase (C18) chromatography with neutral mobile phases often results in poor retention and peak tailing for highly polar amines.[12] This is due to strong interactions with residual silanols on the silica support and insufficient hydrophobic interaction with the stationary phase. To overcome this, several strategies can be employed:

-

Ion-Pair Chromatography: An anionic ion-pair reagent (e.g., heptafluorobutyric acid or an alkyl sulfonate) is added to the mobile phase.[13] This reagent forms a neutral complex with the protonated amine, increasing its hydrophobicity and retention on a C18 column.[13]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and offer an excellent alternative to reversed-phase methods.[14]

-

Aqueous Normal Phase (ANP): This approach uses silica hydride stationary phases and can provide both reversed-phase and normal-phase retention mechanisms, making it versatile for polar analytes.[14]

Protocol: HPLC Purity Determination (Ion-Pair Reversed-Phase)

This protocol is a validated starting point for purity analysis.

-

Instrumentation:

-

HPLC system with UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Rationale: TFA serves as both an acidifier to ensure the analyte is fully protonated and as an ion-pairing agent to improve peak shape and retention.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (imidazole chromophore).

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 50% B

-

15-17 min: 50% to 95% B

-

17-19 min: Hold at 95% B

-

19-20 min: 95% to 5% B

-

20-25 min: Re-equilibrate at 5% B

-

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

Dilute as necessary for analysis.

-

-

System Validation:

-

Inject a blank (Mobile Phase A) to ensure no system peaks interfere.

-

Perform five replicate injections of the sample. The retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <2%.

-

Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

Conclusion

This technical guide provides a robust framework for the identification, characterization, and purity assessment of this compound. By leveraging a combination of NMR and mass spectrometry for structural confirmation, and a well-designed HPLC method for purity analysis, researchers can ensure the quality and integrity of this valuable chemical building block. The protocols and insights provided herein are designed to be directly applicable in a modern research and development laboratory, fostering scientific rigor and reproducibility.

References

-

Biedermann, F., & Schneider, T. R. (2016). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazol-5-amine, hydrochloride (1:1). PubChem Compound Database. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

-

Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazol-1-amine. PubChem Compound Database. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1H-IMIDAZOL-5-AMINE HYDROCHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PMC. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazol-2-amine hydrochloride. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. parchem.com [parchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1H-Imidazol-5-amine, hydrochloride (1:1) | C3H6ClN3 | CID 149748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Imidazole synthesis [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 9. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 10. 1H-Imidazol-1-amine | C3H5N3 | CID 5273583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1H-Imidazole [webbook.nist.gov]

- 12. hplc.eu [hplc.eu]

- 13. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Unraveling the Enigmatic Mechanism of 1H-Imidazol-1-amine hydrochloride: A Technical Guide for Drug Discovery Pioneers

Introduction: The Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules.[1][2][3] Its unique electronic properties, including its amphoteric nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with a multitude of biological targets.[4] This versatility has rendered the imidazole scaffold a "privileged structure" in medicinal chemistry, appearing in a vast array of pharmaceuticals with diverse therapeutic applications, including antifungal, antibacterial, antiviral, and anticancer agents.[2][5][6] The subject of this guide, 1H-Imidazol-1-amine hydrochloride, represents a simple yet intriguing iteration of this scaffold, whose specific mechanism of action remains largely uncharted territory. This document aims to provide a comprehensive theoretical framework and a practical experimental roadmap for elucidating the biological activity of this compound, tailored for researchers and drug development professionals.

A Putative Mechanism of Action: Inhibition of Nitric Oxide Synthase

While direct experimental evidence for the mechanism of action of this compound is not yet present in the public domain, the extensive literature on related imidazole-containing compounds allows us to formulate a compelling hypothesis. A significant body of research points towards the ability of the imidazole moiety to act as an inhibitor of nitric oxide synthase (NOS).[7][8][9]

Nitric oxide (NO) is a critical signaling molecule involved in a plethora of physiological and pathological processes.[7] Its overproduction by inducible NOS (iNOS) and neuronal NOS (nNOS) has been implicated in various inflammatory diseases and neurodegenerative disorders.[7][10] The catalytic activity of NOS enzymes is dependent on a heme cofactor, and it is at this very site that many imidazole-based inhibitors are thought to exert their effects.[9][11]

The proposed mechanism posits that the imidazole nitrogen of this compound coordinates with the heme iron of NOS, thereby competing with the binding of the natural substrate, L-arginine, and/or the essential cofactor, tetrahydrobiopterin (BH4).[7][9] This competitive or non-competitive inhibition would lead to a reduction in NO synthesis, suggesting a potential therapeutic role for this compound in conditions characterized by excessive NO production.

Below is a diagram illustrating the putative signaling pathway and the proposed point of intervention for this compound.

Caption: Putative mechanism of 1H-Imidazol-1-amine HCl as a NOS inhibitor.

Experimental Workflow for Mechanism of Action Elucidation

To rigorously test our hypothesis and fully characterize the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.

Caption: A structured workflow for elucidating the mechanism of action.

Detailed Methodologies

Phase 1: Initial Screening & Target Identification

-

Enzyme Panel Screening: To broadly assess the potential targets of this compound, it should be screened against a panel of purified enzymes, with a particular focus on those known to be modulated by imidazole-containing compounds. This should include a dedicated NOS isoform panel (nNOS, eNOS, iNOS).

-

Phenotypic Screening: Parallel to enzyme screening, the compound should be evaluated in cell-based phenotypic assays relevant to the hypothesized mechanism. For a putative NOS inhibitor, assays measuring anti-inflammatory or neuroprotective effects would be highly relevant.

Phase 2: In Vitro Target Validation

-

NOS Isoform Inhibition Assays: Should the initial screen indicate NOS inhibition, detailed dose-response curves must be generated for each NOS isoform to determine the IC50 values. This will establish the potency and selectivity of the compound.

-

Enzyme Kinetics: To understand how this compound inhibits NOS, kinetic studies should be performed. By varying the concentrations of the substrate (L-arginine) and cofactor (BH4) in the presence of the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined.

-

Biophysical Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to confirm a direct interaction between the compound and the purified NOS enzyme and to determine the binding affinity (KD).

Phase 3: Cellular Activity & Pathway Analysis

-

Cell-based NO Production Assays: The ability of the compound to inhibit NO production in a cellular context should be confirmed. This can be achieved using cell lines that express specific NOS isoforms (e.g., cytokine-stimulated macrophages for iNOS) and measuring nitrite accumulation in the culture medium using the Griess assay.

-

Western Blot for Downstream Markers: To verify that the inhibition of NO production has a functional consequence, the phosphorylation status of downstream signaling proteins, such as Vasodilator-Stimulated Phosphoprotein (VASP), can be assessed by Western blotting.

-

Cell Viability & Cytotoxicity Assays: It is crucial to assess the cytotoxicity of the compound to ensure that the observed effects are not due to general toxicity. Standard assays such as MTT or LDH release can be used.

Quantitative Data Summary

As of the writing of this guide, specific quantitative data for this compound is not available in the public literature. However, for related imidazole-based NOS inhibitors, the following table provides an example of the types of data that should be generated.

| Compound | Target | IC50 (µM) | Mode of Inhibition | Reference |

| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | nNOS | 28.2 | - | [8] |

| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | iNOS | 27.0 | - | [8] |

| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | eNOS | 1057.5 | - | [8] |

| N-(4-nitrophenacyl) imidazole | nNOS | - | Competitive vs. BH4 | [7] |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing body of knowledge on imidazole-based compounds provides a strong rationale for investigating its potential as a nitric oxide synthase inhibitor. The proposed theoretical framework and experimental workflow outlined in this guide offer a clear and robust path forward for researchers in drug discovery and development. By systematically validating its molecular target and characterizing its cellular and physiological effects, the true therapeutic potential of this intriguing molecule can be unlocked. The insights gained from such studies will not only shed light on the specific activity of this compound but also contribute to the broader understanding of the structure-activity relationships of imidazole-based inhibitors.

References

-

Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. (2001). PubMed. Available at: [Link]

-

Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. (n.d.). PubMed. Available at: [Link]

-

Identification of Imidazole as L-arginine-competitive Inhibitor of Porcine Brain Nitric Oxide Synthase. (n.d.). PubMed. Available at: [Link]

-

Mechanism of Inducible Nitric-Oxide Synthase Dimerization Inhibition by Novel Pyrimidine Imidazoles. (n.d.). ResearchGate. Available at: [Link]

-

Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. (n.d.). PubMed Central. Available at: [Link]

-

1H-Imidazol-1-amine | C3H5N3 | CID 5273583. (n.d.). PubChem. Available at: [Link]

-

Review of pharmacological effects of imidazole derivatives. (2022). Pharmacia. Available at: [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). PubMed Central. Available at: [Link]

-

Targeting autophagy in Duchenne muscular dystrophy: mechanistic insights and emerging therapeutic strategies. (2025). Journal of Medical Genetics. Available at: [Link]

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PubMed Central. Available at: [Link]

-

IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org. Available at: [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Available at: [Link]

-

Imidazole. (n.d.). Wikipedia. Available at: [Link]

- 12 A review: Imidazole synthesis and its biological activities. (n.d.). N/A.

-

Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI. Available at: [Link]

-

From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. (2021). PubMed Central. Available at: [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. Available at: [Link]

-

(+)-(3R)-3-[[(4-Fluorophenyl)sulfonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-9-propanoic acid. (n.d.). PubChem. Available at: [Link]

Sources

- 1. ijrar.org [ijrar.org]

- 2. longdom.org [longdom.org]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of imidazole as L-arginine-competitive inhibitor of porcine brain nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Evaluation of 1H-Imidazol-1-amine hydrochloride

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the potential biological activities of 1H-Imidazol-1-amine hydrochloride. Given the limited direct experimental data on this specific molecule in public literature, this guide synthesizes information on the well-established biological roles of the imidazole scaffold. It proposes a structured, field-proven research program to thoroughly characterize the biological and pharmacological profile of this compound.

Introduction: The Imidazole Scaffold and the Subject Molecule

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous essential biological molecules like the amino acid histidine and purines.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and amphoteric nature allow it to interact with a wide array of biological targets, making it a cornerstone of modern drug discovery.[2][3][4] Imidazole-containing drugs have demonstrated a vast range of therapeutic applications, including anticancer, antifungal, and antibacterial activities.[2][5][6]

This guide focuses on This compound (CAS: 83279-44-1), a specific derivative featuring an amine group at the N-1 position of the imidazole ring, presented as a hydrochloride salt to enhance solubility and stability.[7][8][9] While the broader class of imidazoles is extensively studied, this particular substitution pattern is less characterized. Therefore, this document outlines a logical, multi-tiered research cascade to elucidate its potential biological activities, drawing rationale from established knowledge of related compounds.

| Property | Value | Reference |

| IUPAC Name | imidazol-1-amine;hydrochloride | [7] |

| CAS Number | 83279-44-1 | [7][9] |

| Molecular Formula | C₃H₆ClN₃ | [7] |

| Molecular Weight | 119.55 g/mol | [7][10] |

| Structure |  | [11] |

Part 1: Foundational Activities of the Imidazole Scaffold

The therapeutic versatility of the imidazole moiety stems from its ability to engage with diverse biological targets. Understanding these established roles provides the scientific rationale for investigating this compound.

-

Anticancer Activity : Imidazole derivatives are components of several approved anticancer drugs, such as dacarbazine and nilotinib.[5][6] Their mechanisms are varied and include inhibiting key enzymes like EGFR kinase and topoisomerase, disrupting microtubule polymerization, and inducing apoptosis and cell cycle arrest.[5][12][13]

-

Antimicrobial Activity : The azole class of antifungals, which includes imidazole derivatives like clotrimazole, functions by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][14] Antibacterial properties have also been reported, often involving the disruption of bacterial cell wall synthesis or DNA gyrase.[2][15][16]

-

Enzyme Inhibition : Beyond cancer and microbial targets, imidazoles are known to inhibit a range of enzymes. For instance, they can bind to the metal center of metalloenzymes, such as liver alcohol dehydrogenase, and have been developed as selective inhibitors of nitric oxide synthase and β-glucosidase.[4][17][18]

-

Central Nervous System (CNS) Activity : The imidazole ring is the core of histamine and is a key pharmacophore for targeting histamine receptors. Furthermore, specific derivatives have been developed as modulators of imidazoline I2 receptors, which are considered a potential therapeutic target in neurodegenerative diseases like Alzheimer's.[19]

Part 2: A Proposed Research Framework for Biological Evaluation

This section details a logical, stepwise experimental plan to characterize the biological activity of this compound. Each protocol is designed to be self-validating with clear endpoints and rationale.

Study Area 1: Anticancer Activity Assessment

Rationale: The prevalence of anticancer activity among imidazole derivatives makes this a primary and logical starting point for investigation.[6]

This initial screen determines if the compound has a growth-inhibitory or cytotoxic effect on cancer cells. The Sulforhodamine B (SRB) assay is a robust and reproducible method for cell density determination.

Step-by-Step Methodology:

-

Cell Line Selection: Utilize a diverse panel of human cancer cell lines, such as those from the NCI-60 panel, representing leukemia, lung, colon, breast, and brain cancers, to identify potential tissue-specific activity.[12][13]

-

Cell Plating: Seed cells in 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, and 100 µM).

-

Treatment: Add the compound dilutions to the appropriate wells. Include vehicle-only controls and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to fix the cells and incubate for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid and stain for 30 minutes.

-

Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to solubilize the bound dye.

-

Data Acquisition: Measure the optical density (OD) at ~510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition. Plot the data to determine the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

Anticipated Data Presentation:

| Cell Line | Cancer Type | GI₅₀ (µM) |

| MCF-7 | Breast | TBD |

| A549 | Lung | TBD |

| HCT116 | Colon | TBD |

| K-562 | Leukemia | TBD |

| PC-3 | Prostate | TBD |

graph "Cytotoxicity_Screening_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plate [label="Plate Cancer\nCell Lines (96-well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Add Compound\n(Serial Dilutions)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate (48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix [label="Fix Cells (TCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain (SRB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Read Absorbance", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Calculate GI50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Plate; Plate -> Treat; Treat -> Incubate; Incubate -> Fix; Fix -> Stain; Stain -> Read; Read -> Analyze; Analyze -> End; }

Study Area 2: Elucidation of Anticancer Mechanism of Action (MoA)

Rationale: If significant cytotoxicity is observed, the next critical step is to determine how the compound works. Cell cycle analysis and apoptosis assays are foundational experiments for this purpose.

This protocol determines if the compound halts cell division at a specific phase of the cell cycle.

Step-by-Step Methodology:

-

Treatment: Treat a sensitive cancer cell line (e.g., HCT116) in 6-well plates with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 hours.

-

Cell Harvest: Harvest both adherent and floating cells, wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content (G1, S, or G2/M phase).

-

Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest.[13]

Rationale: Based on the MoA of known imidazoles, specific enzyme assays can directly test for interaction with high-priority targets.

Example Assay: Topoisomerase I (Topo I) DNA Relaxation Assay

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (substrate), Topo I enzyme, and assay buffer.

-

Compound Addition: Add this compound at various concentrations. Include a negative control (no enzyme) and a positive inhibitor control (e.g., Camptothecin).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Electrophoresis: Run the samples on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

-

Interpretation: The enzyme relaxes supercoiled DNA into a slower-migrating open-circular form. An effective inhibitor will prevent this relaxation, resulting in a band pattern similar to the DNA-only control (supercoiled).[12][13]

Study Area 3: Antimicrobial Activity Assessment

Rationale: Given the well-documented antifungal and antibacterial properties of the imidazole class, screening for antimicrobial activity is a high-priority secondary investigation.[14][20]

This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Selection: Use a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Grow cultures to a specific optical density and dilute to achieve a standardized final concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate using appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microbes + media), negative control (media only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Part 3: Preliminary Safety and Toxicological Profile

Rationale: Early assessment of potential toxicity is essential. While specific studies on this compound are required, existing data on the parent imidazole structure provides a valuable starting point for risk assessment.

Summary of Known Toxicological Data for Imidazole:

| Parameter | Finding | Species | Reference |

| Acute Oral Toxicity (LD₅₀) | ~970 mg/kg | Rat | [21] |

| Target Organs (Repeated Dose) | Liver, Kidneys (at ≥180 mg/kg/day) | Rat | [21][22] |

| Skin Irritation | Corrosive / Severe Irritant | Rabbit | [22][23] |

| Eye Irritation | Severe Irritant / Potential for severe injury | Rabbit | [21][22] |

| Developmental Toxicity | Teratogenic at 180 mg/kg/day | Rat | [22][23] |

| Pharmacokinetics (Half-life) | ~2-3 hours | Human | [21][22] |

Disclaimer: This data pertains to the parent compound, imidazole. This compound requires its own comprehensive toxicological evaluation. These values should only be used to inform initial experimental design and safety precautions.

Conclusion

This compound is a molecule of significant interest due to its core imidazole scaffold, a structure renowned for its diverse and potent biological activities. While direct evidence for this specific derivative is scarce, a systematic investigation is warranted. The proposed research framework—initiating with broad anticancer and antimicrobial screening, followed by targeted mechanistic and safety studies—provides a rigorous and efficient path to characterizing its therapeutic potential. The insights gained from these studies will be critical for determining its future trajectory in the drug development pipeline.

References

- ChemicalBook. (n.d.). This compound synthesis.

- National Industrial Chemicals Notification and Assessment Scheme. (2017). 1H-Imidazole: Human health tier II assessment. Australian Government Department of Health.

- Santa Cruz Biotechnology, Inc. (n.d.). Imidazole hydrochloride.

- BG RCI. (2006).

- Al-Ostath, A., et al. (2025). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Asian Journal of Green Chemistry.

- Malev, V. V., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules.

- Abdellatif, K. R. A., & Abdelgawad, M. A. (2022). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules.

- Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2991–3004.

- García-López, V., et al. (2023). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5273583, 1H-Imidazol-1-amine. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

- Belwal, C. K., & Patel, J. (2021). Solvent-free synthesis for imidazol-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry.

- Al-blewi, F. F., et al. (2021).

- Dahl, K. H., & McKinley-McKee, J. S. (1981). The imidazole-promoted inactivation of horse-liver alcohol dehydrogenase. European Journal of Biochemistry, 120(1), 121–128.

- Nguyen, T. T. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery.

- Sharma, A., et al. (2014). 12 A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Sciences Review and Research.

- Sigma-Aldrich. (n.d.). Material safety data sheet: 1H-imidazol-4-amine dihydrochloride.

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Kumar, S., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical and Pharmaceutical Research.

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1H-IMIDAZOL-5-AMINE HYDROCHLORIDE. Retrieved from [Link]

- Artola, M., et al. (2018). Gluco-1H-imidazole: A New Class of Azole-Type β-Glucosidase Inhibitor. ACS Chemical Biology, 13(5), 1277–1284.

- Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.

- ResearchGate. (n.d.). Imidazoles as potential anticancer agents. Request PDF.

- Sharma, V., et al. (2013). Research Article Imidazole: Having Versatile Biological Activities.

- Rivara, M., et al. (2008). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. Chemistry & Biodiversity, 5(1), 83–96.

- Ansari, M. F., et al. (2020). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review.

- Malev, V. V., et al. (2025).

- Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.

- Bartolini, M., et al. (2021). From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes. PubMed Central.

- Verma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH.

- ResearchGate. (2025).

- Wang, Y., et al. (2023).

- Asif, M., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. longdom.org [longdom.org]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. CAS 57575-96-9: 1H-imidazol-2-amine hydrochloride [cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 1H-IMIDAZOL-5-AMINE HYDROCHLORIDE | CAS 1261268-96-5 [matrix-fine-chemicals.com]

- 11. 1H-Imidazol-1-amine | C3H5N3 | CID 5273583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nano-ntp.com [nano-ntp.com]

- 15. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The imidazole-promoted inactivation of horse-liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 21. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. bgrci.de [bgrci.de]

An In-depth Technical Guide to the Synthesis of 1H-Imidazol-1-amine Hydrochloride Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 1H-imidazol-1-amine hydrochloride derivatives. The content herein is structured to offer not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding of the synthetic pathways and the rationale behind experimental choices.

Introduction: The Significance of 1H-Imidazol-1-amine Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of an amino group at the N-1 position of the imidazole ring to form the 1H-imidazol-1-amine core opens up new avenues for structural diversification and the exploration of novel pharmacological profiles. The subsequent formation of hydrochloride salts enhances the aqueous solubility and bioavailability of these derivatives, a critical consideration in drug development.[2]

This guide will delve into the key synthetic strategies for constructing the 1H-imidazol-1-amine core, its subsequent derivatization, and the final conversion to the hydrochloride salt, providing a robust framework for the rational design and synthesis of novel therapeutic agents.

Core Synthesis: Establishing the 1H-Imidazol-1-amine Moiety

The foundational step in the synthesis of the target derivatives is the introduction of an amino group onto the N-1 position of the imidazole ring. This is typically achieved through electrophilic amination.

N-Amination via Electrophilic Aminating Agents

A robust method for the N-amination of heterocyclic compounds involves the use of electrophilic aminating agents, with hydroxylamine-O-sulfonic acid (HOSA) being a prominent example.[3][4] This reagent has been successfully employed for the N-amination of benzimidazoles, and the principle can be extended to the imidazole core.[3]

Mechanism of N-Amination with HOSA:

The reaction proceeds via an electrophilic attack of the aminating agent on the nucleophilic nitrogen of the imidazole ring. In acidic or neutral conditions, HOSA acts as an electrophile.[3] The lone pair of electrons on the N-1 nitrogen of imidazole attacks the electron-deficient nitrogen of HOSA, leading to the formation of the N-N bond and the displacement of the sulfate group.

Caption: N-Amination of Imidazole with HOSA.

Experimental Protocol: Synthesis of 1H-Imidazol-1-amine

-

Materials: Imidazole, Hydroxylamine-O-sulfonic acid (HOSA), Sodium hydroxide, Dichloromethane, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve imidazole in a suitable solvent such as dichloromethane.

-

Prepare an aqueous solution of hydroxylamine-O-sulfonic acid.

-

Cool both solutions in an ice bath.

-

Slowly add the HOSA solution to the imidazole solution with vigorous stirring.

-

After the addition is complete, add a solution of sodium hydroxide to neutralize the reaction mixture.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1H-imidazol-1-amine.

-

Derivatization of the 1H-Imidazol-1-amine Core

The exocyclic primary amino group of 1H-imidazol-1-amine serves as a versatile handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups to modulate the physicochemical and biological properties of the molecule.

Schiff Base Formation

Condensation of the 1-amino group with various aldehydes provides a straightforward route to a wide range of Schiff base derivatives.[5]

Experimental Protocol: General Synthesis of 1H-Imidazol-1-amine Schiff Bases [5]

-

Materials: 1H-Imidazol-1-amine, substituted aldehyde, methanol.

-

Procedure:

-

Dissolve 1H-imidazol-1-amine in methanol.

-

Add an equimolar amount of the desired substituted aldehyde to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold methanol, and dry to yield the Schiff base derivative.

-

| Aldehyde Reactant | Expected Product |

| Benzaldehyde | N-(phenylmethylene)-1H-imidazol-1-amine |

| p-Chlorobenzaldehyde | N-(4-chlorophenylmethylene)-1H-imidazol-1-amine |

| Anisaldehyde | N-(4-methoxyphenylmethylene)-1H-imidazol-1-amine |

Acylation of the 1-Amino Group

The primary amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.[6]

Experimental Protocol: General Synthesis of N-(1H-Imidazol-1-yl)amides [6]

-

Materials: 1H-Imidazol-1-amine, acid chloride (e.g., benzoyl chloride, acetyl chloride), triethylamine, dry dichloromethane.

-

Procedure:

-

Dissolve 1H-imidazol-1-amine and triethylamine in dry dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the acid chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Alkylation of the 1-Amino Group

Alkylation of the 1-amino group can be achieved using alkyl halides in the presence of a suitable base to yield secondary or tertiary amines. It is important to control the stoichiometry to manage the degree of alkylation.

Experimental Protocol: General Synthesis of N-Alkyl-1H-imidazol-1-amines [7]

-

Materials: 1H-Imidazol-1-amine, alkyl halide (e.g., methyl iodide, benzyl bromide), potassium carbonate, acetonitrile.

-

Procedure:

-

To a solution of 1H-imidazol-1-amine in acetonitrile, add potassium carbonate.

-

Add the alkyl halide and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired N-alkylated product.

-

Formation of Hydrochloride Salts

The conversion of the synthesized 1H-imidazol-1-amine derivatives into their hydrochloride salts is a crucial step for improving their solubility and handling properties for biological testing.

General Procedure for Hydrochloride Salt Formation [2][8]

-

Materials: Synthesized 1H-imidazol-1-amine derivative, anhydrous hydrochloric acid (solution in diethyl ether or gaseous), suitable solvent (e.g., diethyl ether, methanol, dichloromethane).

-

Procedure:

-

Dissolve the purified 1H-imidazol-1-amine derivative in a minimal amount of a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous hydrochloric acid in diethyl ether or bubble dry hydrogen chloride gas through the solution with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Caption: Synthetic workflow for this compound derivatives.

Characterization and Scientific Integrity

To ensure the identity and purity of the synthesized compounds, a comprehensive analytical characterization is imperative. This forms the basis of a self-validating system for the described protocols.

Expected Spectroscopic Data:

-

1H NMR: The proton NMR spectra of 1H-imidazol-1-amine derivatives are expected to show characteristic signals for the imidazole ring protons, typically in the range of δ 6.5-8.0 ppm.[9][10] The protons of the substituents introduced during derivatization will appear in their respective expected regions. The formation of the hydrochloride salt may cause a downfield shift of the signals of the protons on and near the nitrogen atoms.

-

13C NMR: The carbon NMR spectra will show the characteristic resonances for the imidazole ring carbons, typically between δ 110-145 ppm.[9][10] The carbonyl carbon of acylated derivatives will appear significantly downfield (δ > 160 ppm).

-

IR Spectroscopy: The IR spectra will show characteristic N-H stretching vibrations for the amino group (around 3300-3500 cm-1), which will be absent or shifted upon derivatization. Amide derivatives will exhibit a strong C=O stretching band around 1650-1700 cm-1.

-

Mass Spectrometry: Mass spectrometry will be used to confirm the molecular weight of the synthesized compounds.

By systematically applying these synthetic and analytical methodologies, researchers can confidently prepare and validate novel this compound derivatives for further investigation in drug discovery and development programs.

References

- Ajinomoto Co., Inc. (1975). Imidazole derivatives and process for their preparation. U.S.

-

Barba-Behrens, N., et al. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]

- Chaudhary, A., et al. (2012). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica, 4(4), 1539-1546.

- Gore, R. P., et al. (2011). A review on various synthetic approaches for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.

-

Guan, Z., et al. (2019). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2019(2), M1065. [Link]

-

Hazra, A. (2015). Answer to "What is the procedure for the reaction of imidazole with alkyl halide?". ResearchGate. [Link]

-

Hudson, K. L., et al. (2018). Imidazolium Chloride: An Efficient Catalyst for Transamidation of Primary Amines. Molecules, 23(9), 2199. [Link]

-

Katritzky, A. R., et al. (2010). ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. ChemInform, 31(15). [Link]

- Kloetzer, W., et al. (1982). Synthesis of this compound from 1H-Imidazol-1-amine, N-(phenylmethylene)-. Synthesis, 1982(7), 592-595.

-

Mąkosza, M., et al. (n.d.). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. NTU > IRep. [Link]

-

Mphahlele, M. J., et al. (2018). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 23(9), 2199. [Link]

- Shell Internationale Research Maatschappij B.V. (1984). Imidazole derivatives and salts thereof and their synthesis.

- Sumitomo Chemical Company, Limited. (2002). Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.

-

The Board of Regents of the University of Wisconsin System. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]

- The Dow Chemical Company. (1990). Process for preparing 1-alkylimidazoles. U.S.

-

Various Authors. (2024). Imidazole synthesis. Organic Chemistry Portal. [Link]

-

Various Authors. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC Publishing. [Link]

-

Various Authors. (2021). Electrophilic Aminating Agents in Total Synthesis. The University of Liverpool Repository. [Link]

-

Various Authors. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules, 24(10), 1969. [Link]

-

Various Authors. (n.d.). Hydroxylamine-O-sulfonic acid. Wikipedia. [Link]

-

Various Authors. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

-

Various Authors. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]

- Yahyazadeh, A., & Haghi, M. (2005). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 17(4), 2563-2569.

Sources

- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 8. US3915982A - Imidazole derivatives and process for their preparation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

physical and chemical properties of 1H-Imidazol-1-amine hydrochloride.

An In-depth Technical Guide to 1H-Imidazol-1-amine Hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the The information presented herein is synthesized from established scientific literature and chemical data sources to ensure technical accuracy and practical relevance.

Introduction and Strategic Context

This compound is a heterocyclic compound belonging to the imidazole family. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, including the amino acid histidine and various therapeutic agents. As a hydrochloride salt, this compound exhibits enhanced stability and solubility in aqueous media compared to its free base form, making it a valuable starting material and intermediate in medicinal chemistry and organic synthesis. Understanding its fundamental properties is paramount for its effective application in research and development, ensuring reproducibility and predictable outcomes in experimental design.

The primary identifier for this specific compound is CAS Number 83279-44-1 .[1] It is critical to distinguish this isomer from other aminoimidazole derivatives, such as 2-aminoimidazole or 5-aminoimidazole, as their properties and reactivity profiles differ significantly.

Molecular Structure and Identification

The structural integrity and identity of a chemical reagent are the foundation of any scientific study. The key identifiers for this compound are as follows:

-

IUPAC Name: imidazol-1-amine;hydrochloride

-

CAS Number: 83279-44-1[1]

-

Canonical SMILES: C1=CN(C=N1)N.Cl

Caption: 2D Structure of this compound.

Physicochemical Properties

The macroscopic and bulk properties of a compound dictate its handling, formulation, and application. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆ClN₃ | [1][2] |

| Molecular Weight | 119.55 g/mol | [1][2] |

| Appearance | White to pale yellow solid/powder (Typical) | [3][4] |

| Melting Point | Data not available; parent Imidazole melts at 89-91 °C.[3] Imidazole HCl melts at 158-161 °C.[5][6] | |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol. Parent Imidazole HCl is soluble in water (~500 mg/mL).[7] | |

| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere.[1][2] The compound is likely hygroscopic.[5][8] |

Spectroscopic and Analytical Characterization

Unambiguous characterization is crucial for confirming the identity and purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the amine protons. Based on data for the parent 1H-Imidazol-1-amine and related structures, the imidazole protons would likely appear as singlets in the aromatic region (δ 7.0-8.0 ppm).[9][10] The amine (NH₂) protons would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three unique carbon atoms in the imidazole ring. These signals are typically found in the range of δ 115-140 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

-

N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the amine group.

-

C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

-

C=N and C=C stretches: Strong to medium bands in the 1400-1650 cm⁻¹ region, characteristic of the imidazole ring.

Chemical Properties and Reactivity

Stability and Handling

This compound is a salt and is generally more stable than its free base counterpart. However, it is reported to be hygroscopic and should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a tightly sealed container in a desiccated environment to prevent moisture absorption.[1][5][8]

Reactivity

As a hydrochloride salt of an amine, its primary reactivity involves acid-base chemistry. Treatment with a base (e.g., sodium hydroxide, triethylamine) will deprotonate the amine, liberating the free base, 1H-Imidazol-1-amine. This is a common first step in reactions where the nucleophilic amine is the desired reactant.

The imidazole ring itself can participate in various organic reactions, including electrophilic substitution, although the N-amino group will influence the ring's reactivity.

Caption: Acid-Base reaction of this compound.